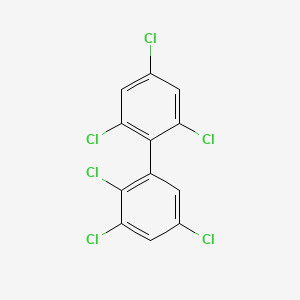

2,2',3,4',5,6'-Hexachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,4’,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known as chlorinated hydrocarbons. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their environmental persistence and potential health hazards .

Méthodes De Préparation

The synthesis of 2,2’,3,4’,5,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. Industrial production methods often utilize catalysts such as iron or aluminum chloride to facilitate the chlorination process. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenyl molecule .

Analyse Des Réactions Chimiques

Oxidation Reactions

Oxidation primarily occurs through enzymatic and abiotic pathways, forming hydroxylated metabolites:

-

Cytochrome P450-mediated hydroxylation : PCB 149 undergoes regioselective oxidation at the 4-, 5-, or 6-positions depending on the enzyme isoform. For example, CYP2B1 and CYP2B11 mutants catalyze hydroxylation at the 4- and 5-positions, producing 4-hydroxy- , 5-hydroxy- , and 4,5-dihydroxy-PCB 149 as major metabolites .

-

Oxidative dechlorination : Under aerobic conditions, hydroxyl radicals (- OH) generated via Fenton reactions remove chlorine atoms, yielding lower-chlorinated biphenyls.

Table 1: Oxidation Products and Conditions

Reduction Reactions

Reductive dechlorination dominates under anaerobic conditions:

-

Microbial degradation : Dehalococcoides spp. selectively remove meta- and para-chlorines, converting PCB 149 to 2,3,5,6-tetrachlorobiphenyl .

-

Chemical reduction : Zero-valent iron (ZVI) in aqueous systems reduces PCB 149 to 2,2',3,5,6-pentachlorobiphenyl with a half-life of 12–48 hours under ambient conditions.

Table 2: Reductive Dechlorination Pathways

| Reducing Agent | Conditions | Major Products | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Dehalococcoides | Anaerobic, 30°C | 2,3,5,6-Tetrachlorobiphenyl | 0.15 day⁻¹ | |

| Zero-valent iron | pH 7, 25°C | 2,2',3,5,6-Pentachlorobiphenyl | 0.06 h⁻¹ |

Substitution Reactions

Nucleophilic substitution occurs at activated positions:

-

Hydroxide substitution : In alkaline methanol, the para-chlorine at position 4' is replaced by methoxy groups, forming 2,2',3,5,6-pentachloro-4'-methoxybiphenyl .

-

Thiol substitution : Glutathione (GSH) conjugates with PCB 149 in hepatic microsomes, producing S-(pentachlorophenyl)glutathione adducts.

Key Reaction:

Thermal Degradation

At elevated temperatures (>500°C), PCB 149 decomposes via:

-

Dibenzofuran formation : Pyrolysis yields 1,2,3,7,8-pentachlorodibenzofuran (PeCDF) through intramolecular cyclization .

-

Dechlorination : Loss of chlorine atoms generates mixed hexa- and pentachlorobiphenyls .

Thermal Stability Data:

-

Decomposition onset: 385°C

-

Major products at 600°C: PeCDF (32%), 2,2',3,5,6-pentachlorobiphenyl (45%) .

Comparative Reactivity

PCB 149 exhibits distinct reactivity compared to structurally similar PCBs:

-

vs. 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) : PCB 149 undergoes faster microbial dechlorination due to fewer ortho-chlorines.

-

vs. 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) : PCB 149 is less prone to oxidative degradation but more reactive in nucleophilic substitutions .

Environmental and Metabolic Implications

-

Bioaccumulation : Hydroxylated metabolites bind to estrogen receptors, disrupting circadian rhythms and endocrine functions.

-

Detoxification : Glutathione conjugation reduces toxicity by enhancing excretion.

Applications De Recherche Scientifique

Historical Applications

Historically, 2,2',3,4',5,6'-Hexachlorobiphenyl was utilized in several closed systems such as:

- Electrical Transformers : Used as an insulating fluid due to its chemical stability.

- Capacitors : Provided dielectric properties essential for electrical components.

- Hydraulic Fluids : Served as a lubricant in hydraulic systems.

- Plasticizers : Incorporated into synthetic resins to enhance flexibility.

The use of PCBs was largely discontinued after the late 1970s due to their bioaccumulation in the environment and adverse health effects observed in both humans and wildlife .

Environmental Impact

The persistence of PCBs like this compound in the environment has raised significant concerns. These compounds can accumulate in the food chain, leading to higher concentrations in top predators. Studies have demonstrated that exposure to PCBs can result in various health issues including:

- Endocrine Disruption : Affecting thyroid hormone levels and reproductive health.

- Neurological Effects : Linked to behavioral disturbances in animals .

- Carcinogenicity : Evidence suggests a correlation between PCB exposure and increased cancer risk in laboratory animals .

Current Research Applications

Recent studies have focused on understanding the metabolic pathways and toxicological effects of this compound. Notable findings include:

- Metabolism Studies : Research has shown that human liver microsomes can metabolize PCB 132 to hydroxylated metabolites through atropselective oxidation. This process is crucial for understanding individual variations in PCB metabolism and toxicity .

- Toxicological Assessments : Animal studies have indicated that exposure to this PCB can lead to increased liver weight without immediate toxic effects; however, long-term exposure is associated with significant health risks .

Case Studies

- Case Study on Metabolism :

-

Environmental Monitoring :

- Environmental assessments have detected residues of this compound in various ecosystems. Monitoring programs have been established to track PCB levels in wildlife and assess potential risks to public health.

Analytical Methods

To detect and quantify this compound in environmental samples, advanced analytical techniques are employed:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for analyzing environmental pollutants due to its sensitivity and specificity .

| Methodology | Application | Sensitivity |

|---|---|---|

| GC-MS | Environmental pollutant analysis | High |

| HPLC | Separation of PCB congeners | Moderate |

Mécanisme D'action

The toxic effects of 2,2’,3,4’,5,6’-Hexachlorobiphenyl are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of various phase I and II xenobiotic metabolizing enzymes, such as CYP1A1. This leads to the generation of reactive metabolites that can cause cellular damage and disrupt normal cellular functions. Additionally, the compound can interfere with cell cycle regulation and promote tumor growth by inhibiting cellular communication .

Comparaison Avec Des Composés Similaires

2,2’,3,4’,5,6’-Hexachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

2,2’,3,4,4’,5’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with slightly different chlorine substitution patterns.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its persistence in the environment and similar toxicological profile.

2,2’,3,3’,4,4’-Hexachlorobiphenyl: Used in similar industrial applications and shares comparable environmental and health risks .

Each of these compounds has unique properties based on the specific positions of the chlorine atoms, which can influence their chemical reactivity, environmental persistence, and biological effects.

Activité Biologique

2,2',3,4',5,6'-Hexachlorobiphenyl (PCB 153) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. PCBs are synthetic organic compounds that have been widely used in industrial applications, particularly as dielectric fluids in transformers and capacitors. The biological activity of PCB 153 has been extensively studied due to its persistence in the environment and potential health risks associated with exposure.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₄Cl₆

- Chlorination Pattern : The specific arrangement of chlorine atoms on the biphenyl structure significantly influences its biological effects.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₄Cl₆ | Specific chlorination pattern |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | C₁₂H₄Cl₆ | Different chlorination positions |

| 2,3,3',4',5',6-Hexachlorobiphenyl | C₁₂H₄Cl₆ | Similar structure with distinct effects |

Mechanisms of Biological Activity

Endocrine Disruption : PCB 153 has been shown to disrupt endocrine functions by interfering with thyroid hormone production and binding to estrogen receptors. In vitro studies using hypothalamic GT1-7 cell lines demonstrated that exposure to PCB 153 resulted in decreased levels of gonadotropin-releasing hormone (GnRH), indicating its potential as an endocrine disruptor .

Hepatotoxicity : Animal studies have indicated that exposure to PCB 153 can lead to increased liver weight and activation of liver enzymes. This suggests a hepatotoxic effect, which may be mediated through reactive metabolites and oxidative stress mechanisms .

Immunotoxicity : Research has highlighted the immunotoxic effects of PCB 153. For instance, perinatal exposure to low doses resulted in significant reductions in lymphocyte proliferation in goat kids compared to control groups. This indicates that PCB exposure can impair immune function .

Case Studies

- Neuroendocrine Effects : A study on immortalized hypothalamic cells treated with various PCBs showed that high doses led to increased apoptotic and necrotic cell death while low doses elevated GnRH levels. The findings suggest that PCB congeners may act through different mechanisms depending on dose and duration of exposure .

- Immunotoxic Effects in Animals : A study reported that goat kids exposed to low doses of PCB 153 exhibited lower lymphocyte responses postnatally. This was the first report demonstrating immunotoxicity from low-dose PCB exposure in animals .

Toxicological Profiles

The toxicological profiles of PCBs vary significantly based on their structure. For example:

- AhR-dependent Mechanisms : Some biological activities are mediated through the aryl hydrocarbon receptor (AhR), which is involved in cellular signaling pathways related to toxicity and carcinogenesis.

- AhR-independent Pathways : Other pathways may also contribute to the biological activity of PCBs, including oxidative stress mechanisms leading to cellular injury and tumor promotion .

Propriétés

IUPAC Name |

1,2,5-trichloro-3-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(12(18)10(17)4-5)11-8(15)2-6(14)3-9(11)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVRBEKNQHJPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074230 | |

| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-41-6 | |

| Record name | PCB 148 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWH3O9MX5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.